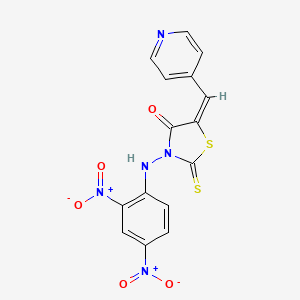

![molecular formula C13H11ClN4OS B2764701 3-[(3-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 877640-07-8](/img/structure/B2764701.png)

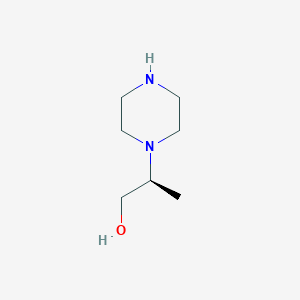

3-[(3-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-[(3-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one” is a heterocyclic compound. Heterocycles are key to drug discovery and 1,2,4-Triazole compounds are classic nitrogen-containing heterocycles . They display various bioactivities .

Synthesis Analysis

The compound was synthesized and recrystallized from EtOH . It was characterized by 1 H NMR, 13 C NMR, FTIR, MS, elemental analysis, and X-ray diffraction .Molecular Structure Analysis

The compound was crystallized in the monoclinic space group P2 (1) / c with a = 8.1992 (5), b = 21.7731 (12), c = 7.8454 (6) Å, α = 90, β = 108.421 (7), γ = 90°, V = 1328.81 (15) Å 3, Z = 4 and R = 0.0351 . Theoretical calculation of the title compound was carried out with B3LYP/6-31G .Chemical Reactions Analysis

The full geometry optimization was carried out by using the 6-31G basis set . The frontier orbital energy and atomic net charges were discussed .Physical And Chemical Properties Analysis

The compound was synthesized and recrystallized from EtOH . Further physical and chemical properties are not mentioned in the available resources.Applications De Recherche Scientifique

Synthesis and Structural Characterization

Research has focused on synthesizing and characterizing derivatives related to the triazolopyrimidinone core structure, which includes compounds like 3-[(3-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one. These compounds are synthesized through reactions involving various reagents, aiming to explore their structural and chemical properties. For example, studies have reported on the heteroaromatization processes that lead to the formation of pyrimidine, triazolo, and pyridine derivatives, showcasing the versatility of this chemical scaffold in generating a wide range of heterocyclic compounds (El-Agrody et al., 2001; Davoodnia et al., 2008).

Biological Activities

Several studies have explored the biological activities of triazolopyrimidinone derivatives, focusing on their potential as antimicrobial, antitumor, and enzyme inhibitory agents. The research indicates that these compounds exhibit a range of biological effects, including inhibitory activities against cancer cell lines and microbial strains. For instance, some derivatives have been tested for their antitumor activity, showing inhibitory effects on the growth of various cancer cell lines (Hafez & El-Gazzar, 2009). Additionally, antimicrobial activities have been reported, highlighting the potential of these compounds in addressing drug-resistant infections (Lahmidi et al., 2019).

Selective Receptor Antagonists

Research into the specific biological targets of triazolopyrimidinone derivatives has identified some compounds as potential selective receptor antagonists. This is particularly relevant in the search for new therapeutic agents with high specificity and minimal side effects. For example, studies have identified derivatives acting as serotonin receptor antagonists, demonstrating the chemical versatility and potential therapeutic applications of this compound class (Ivachtchenko et al., 2010).

Propriétés

IUPAC Name |

3-[(3-chlorophenyl)methylsulfanyl]-5-methyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4OS/c1-8-5-11(19)15-12-16-17-13(18(8)12)20-7-9-3-2-4-10(14)6-9/h2-6H,7H2,1H3,(H,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZINCAAFLBPTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=NN=C(N12)SCC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

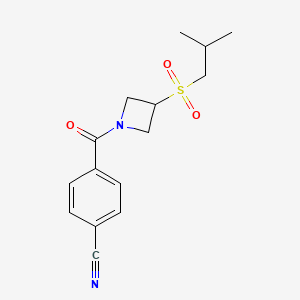

![N-[(1-Pyridin-4-yltriazol-4-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2764619.png)

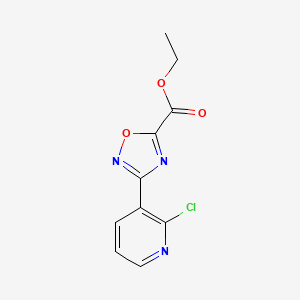

![(E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-[4-(trifluoromethoxy)anilino]-2-propen-1-one](/img/structure/B2764621.png)

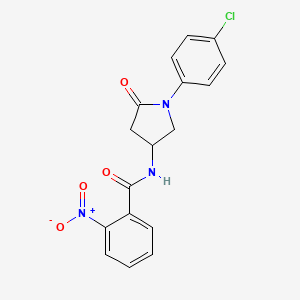

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-difluorophenyl)sulfonyl)piperazine](/img/structure/B2764624.png)

![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2764627.png)

![6-Hydroxy-2-[(2-methoxyphenyl)methylene]-7-[(4-methylpiperidyl)methyl]benzo[b] furan-3-one](/img/structure/B2764629.png)

![[(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2764630.png)

![7-(3-chlorophenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2764640.png)